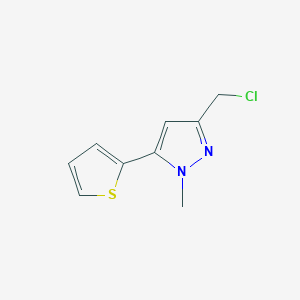

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

Description

BenchChem offers high-quality 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-1-methyl-5-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLZAEGCJDMPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594562 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-61-9 | |

| Record name | 3-(Chloromethyl)-1-methyl-5-(thiophen-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrazole derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules, demonstrating applications as anti-inflammatory, analgesic, and anti-cancer agents.[1][2] This document details the strategic synthesis from a commercially available precursor, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, through a key alcohol intermediate, culminating in the target chloromethyl compound. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole identifies the primary alcohol, (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol, as the immediate precursor. This alcohol can be readily accessed through the reduction of the corresponding carboxylic acid, a stable and often commercially available starting material. This strategy simplifies the synthesis by leveraging a common and reliable functional group interconversion.

Figure 1: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis is a two-step process commencing with the reduction of the carboxylic acid followed by the chlorination of the resulting alcohol.

Figure 2: Overall synthetic scheme.

Step 1: Reduction of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

The conversion of the carboxylic acid to the primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol, which can be purified by column chromatography if necessary.

Table 1: Reagents for Reduction Step

| Reagent | Molar Eq. | Purpose |

| 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | 1.0 | Starting Material |

| Lithium Aluminum Hydride (LiAlH₄) | 1.2 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

Step 2: Chlorination of (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol

The final step involves the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3][4]

Protocol:

-

In a well-ventilated fume hood, dissolve the (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of pyridine or a few drops of dimethylformamide (DMF) to the solution.[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution. Vigorous gas evolution (HCl and SO₂) will be observed.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.

-

The product can be further purified by recrystallization or column chromatography.

Table 2: Reagents for Chlorination Step

| Reagent | Molar Eq. | Purpose |

| (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.1 - 1.5 | Chlorinating Agent |

| Anhydrous Dichloromethane (DCM) | - | Solvent |

| Pyridine or DMF | Catalytic | Catalyst |

Mechanistic Insights: The Role of Thionyl Chloride

The chlorination of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite ester intermediate. This converts the hydroxyl group into a good leaving group. The subsequent nucleophilic attack by the chloride ion can proceed via different mechanisms (Sₙ2, Sₙi), often influenced by the solvent and additives.[4][6] In the presence of a base like pyridine, the Sₙ2 mechanism is favored, leading to an inversion of stereochemistry if the carbon is chiral.

Figure 3: Simplified mechanism of alcohol chlorination.

Product Characterization

The final product, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expect characteristic signals for the methyl group on the pyrazole nitrogen, the chloromethyl protons, and the protons of the thiophene and pyrazole rings.

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product.

-

Infrared (IR) Spectroscopy: Absence of a broad O-H stretch from the starting alcohol and the presence of a C-Cl stretching vibration.

Safety and Handling

-

Lithium aluminum hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and properly dried glassware.

-

Thionyl chloride (SOCl₂): A corrosive and toxic liquid that reacts with moisture to release HCl and SO₂ gases.[3] It should be handled exclusively in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This guide outlines a reliable and scalable two-step from its corresponding carboxylic acid. The described protocols are based on well-established and high-yielding chemical transformations. By providing detailed experimental procedures and mechanistic context, this document serves as a valuable resource for researchers engaged in the synthesis of pyrazole-based scaffolds for pharmaceutical and materials science applications.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Available from: [Link]

-

Dr. Venkatesh P. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available from: [Link]

-

Han, A., & Zhang, J. (2012). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 28(8), 1813-1820. Available from: [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available from: [Link]

-

Reddit. Help with thionyl chloride halogenation. (2023). Available from: [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Available from: [Link]

-

Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole CAS number 876316-61-9 properties

CAS Number: 876316-61-9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from structurally related molecules and the well-established chemistry of pyrazoles to offer predictive insights into its properties, synthesis, and handling.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The versatility of the pyrazole ring stems from its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, incorporates several key features that suggest its potential as a valuable building block in drug discovery and organic synthesis:

-

A Substituted Pyrazole Core: The central pyrazole ring is substituted at the 1, 3, and 5 positions, offering a specific arrangement of functional groups.

-

A Reactive Chloromethyl Group: The chloromethyl group at the 3-position is a versatile synthetic handle, enabling a variety of nucleophilic substitution reactions for the introduction of diverse functionalities.

-

A Thienyl Moiety: The presence of a thiophene ring at the 5-position can influence the compound's electronic properties and metabolic stability, and may also serve as a point of interaction with biological targets.

-

An N-Methyl Group: The methyl group at the 1-position prevents tautomerization and provides a fixed regioisomer.[3]

Physicochemical Properties (Predicted)

| Property | Predicted Value/Range | Rationale/Comparison |

| Molecular Formula | C9H9ClN2S | Based on atomic composition. |

| Molecular Weight | 212.7 g/mol | Calculated from the molecular formula.[4] |

| Appearance | Likely a solid at room temperature | Many substituted pyrazoles are crystalline solids. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone). Poorly soluble in water. | The presence of the aromatic rings and the alkyl halide suggests this solubility profile. |

| Melting Point | Wide range possible, likely >50 °C | Dependent on crystal packing and intermolecular forces. |

| Boiling Point | >300 °C (decomposes) | High boiling point is expected for a molecule of this size and polarity. |

| pKa | The pyrazole ring is weakly basic. | The lone pair on the N2 nitrogen is available for protonation. |

Synthesis and Reactivity

Proposed Synthetic Route

The synthesis of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole can be envisioned through established methods for pyrazole synthesis, most notably the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.[5][6] A plausible retro-synthetic analysis is outlined below.

Caption: Predicted reactivity of the target compound.

-

Nucleophilic Substitution: The chloromethyl group is an excellent electrophile and will readily undergo SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups, such as amines, alcohols, thiols, and cyanides, providing a diverse library of derivatives.

-

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack at the C4 position. [1]However, the electron-withdrawing nature of the chloromethyl group may deactivate the ring to some extent. The thiophene ring is also amenable to electrophilic substitution.

-

Metal-Catalyzed Cross-Coupling: The C-H bonds on the thiophene ring could potentially be activated for direct arylation or other cross-coupling reactions, although this would require specific catalytic systems.

Safety and Handling

No specific toxicity data is available for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole. However, based on the safety data sheets (SDS) of structurally similar compounds, such as other chloromethylated pyrazoles, the following precautions are strongly advised. [7][8][9]

| Hazard Category | Recommendations |

|---|---|

| Acute Toxicity | Harmful if swallowed. [9] |

| Skin Corrosion/Irritation | Causes skin irritation. [9][10] |

| Eye Damage/Irritation | Causes serious eye irritation or damage. [8][9][10][11] |

| Respiratory Irritation | May cause respiratory irritation. [9][11]|

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. [7]* Eye Protection: Wear chemical safety goggles or a face shield. [8]* Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. [9]Avoid all skin contact. [7]* Respiratory Protection: If working with fine powders or aerosols, a NIOSH-approved respirator may be necessary.

-

General Hygiene: Wash hands thoroughly after handling. [7][8]Do not eat, drink, or smoke in the laboratory. [8] First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. [9]* In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8][9]* If inhaled: Move person to fresh air. [9]* If swallowed: Rinse mouth. Do NOT induce vomiting. [8]* In all cases of exposure, seek immediate medical attention. [8]

Potential Applications in Drug Discovery and Research

The structural features of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole make it an attractive starting point for the synthesis of novel compounds with potential biological activity. The pyrazole core is a well-established pharmacophore in numerous drug classes. [12] Potential Research Directions:

-

Scaffold for Library Synthesis: The reactive chloromethyl group can be used to generate a diverse library of compounds for high-throughput screening against various biological targets.

-

Inhibitors of Kinases and Other Enzymes: Many kinase inhibitors incorporate a substituted pyrazole scaffold. The thiophene moiety can also contribute to binding affinity and selectivity.

-

Development of Novel Anti-infective or Anti-cancer Agents: Pyrazole derivatives have shown promise as antibacterial, antifungal, and anticancer agents. [2][5]

Caption: Potential applications of the title compound.

Conclusion

While specific experimental data for 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole remains scarce, a comprehensive understanding of its likely properties, synthesis, and reactivity can be inferred from the well-established chemistry of pyrazoles and related heterocyclic compounds. Its structure, featuring a reactive chloromethyl handle and a biologically relevant thienyl-pyrazole core, positions it as a valuable intermediate for the synthesis of novel molecules with potential applications in drug discovery and materials science. Researchers working with this compound should adhere to strict safety protocols due to its predicted hazardous properties.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review - ResearchGate. (2025-12-30).

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.).

- Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (n.d.).

- Safety Data Sheet - CymitQuimica. (2024-12-19).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety Data Sheet - Angene Chemical. (2026-01-05).

- 3-(CHLOROMETHYL)-1-METHYL-5-THIEN-2-YL-1H-PYRAZOLE - ChemicalBook. (n.d.).

- 3-(chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole - BIOFOUNT. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (n.d.).

- (PDF) Chloromethylation of pyrazole ring - ResearchGate. (2016-02-29).

- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - TCI Chemicals. (2025-06-02).

- Pyrazole synthesis - Organic Chemistry Portal. (n.d.).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 876316-61-9|3-(chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole|3-(chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole|-范德生物科技公司 [bio-fount.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

characterization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

An In-Depth Technical Guide to the Characterization of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, the synthesis of a novel chemical entity is merely the opening chapter. The true narrative of its potential is written through meticulous characterization—a process that validates its structure, defines its purity, and ultimately determines its utility. The molecule at the nexus of our discussion, 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole, stands as a compelling scaffold. It marries the well-documented biological significance of the pyrazole nucleus with the versatile thiophene moiety.[1][2] Pyrazoles are core structures in numerous FDA-approved drugs, exhibiting anti-inflammatory, anticancer, and antimicrobial properties, while thiophene derivatives are noted for a wide spectrum of therapeutic applications.[3][4][5]

The presence of a reactive chloromethyl group at the 3-position further elevates its status, transforming it from a mere scaffold into a versatile synthetic intermediate, a key building block for constructing more complex molecules and chemical probes. This guide is structured not as a rigid protocol, but as a logical workflow from the perspective of a seasoned scientist. We will explain not just how to characterize this molecule, but why specific analytical choices are made, ensuring a self-validating system of analysis that guarantees scientific integrity.

Molecular Identity and Proposed Synthesis

Before any characterization can begin, the molecule's existence must be confirmed. The first step is to verify its fundamental properties and establish a logical synthetic pathway.

Molecular Structure

The foundational identity of our target compound is its unique arrangement of atoms.

Caption: Chemical structure of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole.

Proposed Synthetic Workflow: A Logic-Driven Approach

While numerous methods exist for pyrazole synthesis, a robust strategy prioritizes readily available starting materials and high-yielding, clean transformations.[6] A highly plausible route to the title compound involves the chlorination of a hydroxymethyl precursor, a standard and reliable functional group interconversion.

Caption: Proposed two-step synthesis of the target compound from a key pyrazole alcohol intermediate.

Causality Behind Experimental Choices:

-

Step 1: Cyclocondensation. The reaction between a 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine is the most fundamental and widely used method for constructing the pyrazole ring.[6] Using methylhydrazine directly installs the required N-methyl group.

-

Step 2: Reduction (Implicit). The butanoate precursor would cyclize to form a pyrazole-3-carboxylate ester. This ester is then reduced to the primary alcohol, (1-methyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanol, using a standard reducing agent like lithium aluminum hydride (LiAlH₄). This provides a stable, easily purified intermediate.

-

Step 3: Chlorination. Converting a primary alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is the reagent of choice due to its high efficiency and the volatile nature of its byproducts (SO₂ and HCl), which simplifies reaction workup and product purification.

Physicochemical and Spectroscopic Characterization

With a viable synthetic route established, we proceed to the core of the guide: the comprehensive characterization of the final product. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating dataset.

Fundamental Properties and Purity Assessment

This initial phase establishes the compound's basic identity and purity, a critical prerequisite for all subsequent biological or chemical screening.

| Property | Predicted Data | Experimental Protocol |

| Molecular Formula | C₉H₉ClN₂S | High-Resolution Mass Spectrometry (HRMS): A sample is analyzed via ESI-TOF to determine the exact mass. The observed mass is matched to the calculated mass of the elemental formula. |

| Molecular Weight | 212.70 g/mol | Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum will confirm the molecular weight. |

| Physical State | Likely a solid at room temp. | Visual Inspection & Melting Point: The purified compound is visually inspected. Its melting point is determined using a calibrated melting point apparatus. A sharp melting range (<2 °C) is indicative of high purity. |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is used with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the area percentage of the main peak detected by a UV detector (e.g., at 254 nm). |

Definitive Structural Elucidation: A Spectroscopic Deep Dive

Spectroscopy is the cornerstone of structural characterization, providing an unambiguous fingerprint of the molecule.

¹H NMR Spectroscopy: Mapping the Protons

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ), integration (number of protons), and splitting pattern (neighboring protons) provide direct evidence of the molecular structure.

Predicted Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.50 | Doublet of doublets | 1H | Thiophene H5' | Thiophene protons typically appear between 7.0-7.8 ppm. This proton is coupled to H3' and H4'.[7] |

| ~ 7.20 - 7.10 | Multiplet | 2H | Thiophene H3', H4' | These protons are in the complex aromatic region and will show coupling to each other and to H5'.[7] |

| ~ 6.60 | Singlet | 1H | Pyrazole H4 | The proton on the pyrazole ring is a singlet as it has no adjacent protons. Its chemical shift is characteristic of this position.[8] |

| ~ 4.75 | Singlet | 2H | -CH₂Cl | The methylene protons adjacent to an electronegative chlorine atom are deshielded and appear as a singlet. |

| ~ 3.90 | Singlet | 3H | N-CH₃ | The N-methyl protons are sharp singlets, typically found in this region for N-methyl pyrazoles.[8] |

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all peaks and analyze their multiplicities.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Principle: ¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).

Predicted Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150.0 | Pyrazole C3 | Carbon bearing the chloromethyl group.[9] |

| ~ 145.0 | Pyrazole C5 | Carbon attached to the thiophene ring.[9] |

| ~ 130 - 125 | Thiophene Carbons | Aromatic carbons of the thiophene ring will appear in this typical range. |

| ~ 110.0 | Pyrazole C4 | The CH carbon of the pyrazole ring. |

| ~ 40.0 | -CH₂Cl | The chloromethyl carbon, shifted downfield due to the chlorine atom. |

| ~ 37.0 | N-CH₃ | The N-methyl carbon.[8] |

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus observation channel.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the proton spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry: The Molecular Weight and Fragmentation Fingerprint

Principle: Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern under ionization.

Predicted Data (Electron Impact or Electrospray Ionization):

-

Molecular Ion Peak [M]⁺: m/z ≈ 212 (for ³⁵Cl isotope) and 214 (for ³⁷Cl isotope, ~1/3 intensity). This confirms the molecular formula and the presence of one chlorine atom.

-

Key Fragment [M - CH₂Cl]⁺: m/z ≈ 163. Loss of the chloromethyl radical is a highly probable fragmentation pathway.

-

Other Fragments: Peaks corresponding to the thiophene cation (m/z = 83) and pyrazole ring fragments would also be expected.

Step-by-Step Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Data Acquisition: Infuse the sample directly or inject it into the LC flow. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the parent ion peak corresponding to [M+H]⁺ (m/z ≈ 213/215) or other adducts. For fragmentation data, perform an MS/MS experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy: Identifying Functional Groups

Principle: Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly confirming the presence of key functional groups.

Predicted Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic (Thiophene, Pyrazole) |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~ 1580 - 1450 | C=C / C=N stretch | Aromatic Rings (Thiophene, Pyrazole) |

| ~ 1380 | C-H bend | CH₃ group |

| ~ 800 - 600 | C-Cl stretch | Chloromethyl group |

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background scan.

-

Data Acquisition: Lower the instrument's anvil to press the sample against the crystal and acquire the spectrum, typically by co-adding 16-32 scans.

-

Data Analysis: Identify the key absorption peaks and compare them to known correlation tables to confirm the presence of the expected functional groups.[10]

Conclusion: A Validated Entity

By systematically applying this multi-technique analytical workflow, a complete and validated profile of 3-(Chloromethyl)-1-methyl-5-thien-2-yl-1H-pyrazole is established. The convergence of data from NMR, MS, and IR provides an unassailable confirmation of the chemical structure, while chromatography affirms its purity. This rigorously characterized molecule is now ready for its intended application, whether as a crucial intermediate in a multi-step synthesis or as a candidate for biological screening, with full confidence in its identity and quality.

References

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Rasayan J. Chem. [Online]. Available: A general article discussing the biological significance of combining thiophene and pyrazole moieties.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Online]. Available: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Online]. Available: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Online]. Available: [Link]

-

Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry. [Online]. Available: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Online]. Available: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Online]. Available: [Link]

- Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ProQuest. [Online]. Available: A general article discussing the biological significance of combining thiophene and pyrazole moieties.

-

Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Growing Science. [Online]. Available: [Link]

-

Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. [Online]. Available: [Link]

-

Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. National Institutes of Health (NIH). [Online]. Available: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Online]. Available: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Online]. Available: [Link]

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Online]. Available: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Online]. Available: [Link]

-

3-(o-chloroanilino)-5-(2-thienyl)pyrazole - Optional[1H NMR]. SpectraBase. [Online]. Available: [Link]

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Online].

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Online]. Available: [Link]

-

3-(bromomethyl)-5-(2-thienyl)-1-methyl-1H-pyrazole. MOLBASE. [Online]. Available: [Link]

-

Pyrazole, 3,5-dimethyl-1-((trichloromethyl)thio)-. PubChem. [Online]. Available: [Link]

-

FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed. [Online]. Available: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkat USA. [Online]. Available: [Link]

-

Pyrazole, 3-methyl-, hydrochloride. NIST WebBook. [Online]. Available: [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI. [Online]. Available: [Link]

-

1-(2-Chlorophenyl)-3-methyl-5-pyrazolone - Optional[13C NMR]. SpectraBase. [Online]. Available: [Link]

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Thienyl-Pyrazole Derivatives

Introduction

Thienyl-pyrazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, lauded for a wide array of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2][3][4] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of these heterocyclic systems in solution.

This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectra of thienyl-pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, from fundamental principles to the application of advanced 2D NMR techniques. We will delve into the causality behind observed chemical shifts and coupling patterns, present detailed experimental protocols, and provide a logical framework for confident structural assignment.

The Thienyl-Pyrazole Scaffold: A Structural Overview

The core of a thienyl-pyrazole derivative consists of a five-membered thiophene ring connected to a five-membered pyrazole ring. The linkage position and substitution patterns on either ring dramatically influence the electronic environment and, consequently, the NMR spectra. Understanding the standard numbering of these systems is the first step in spectral analysis.

Diagram: General Structure of a Thienyl-Pyrazole Derivative

A representative thienyl-pyrazole structure with standard numbering.

Analysis of ¹H NMR Spectra

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J).

Characteristic Chemical Shifts (δ)

The position of a proton signal is dictated by its local electronic environment. Electronegative atoms like nitrogen and sulfur, as well as the aromatic nature of the rings, play a significant role.

-

Pyrazole Protons:

-

H4-H: The proton at the C4 position of the pyrazole ring typically appears as a singlet (if C3 and C5 are substituted) or a triplet (in N-unsubstituted pyrazoles due to coupling with both N-H protons) in the range of δ 6.0-6.5 ppm .[5][6] Its precise shift is sensitive to substituents at C3 and C5.

-

H3-H and H5-H: In N-unsubstituted pyrazoles, rapid tautomeric exchange between the two nitrogen atoms can lead to a time-averaged spectrum, making the C3 and C5 positions chemically equivalent.[7] When the pyrazole is N-substituted, H3 and H5 become distinct and their shifts depend on the linkage to the thienyl group and other substituents. Generally, they resonate between δ 7.5-8.0 ppm .

-

N-H: The N-H proton of the pyrazole ring is often broad and its chemical shift is highly variable (δ 8.0-13.0 ppm), depending on solvent, concentration, and temperature. It can sometimes be observed as a broad singlet.[8]

-

-

Thiophene Protons:

-

The chemical shifts of thiophene protons are influenced by the position of the sulfur atom and the point of attachment to the pyrazole ring. Protons alpha to the sulfur (C2' and C5') are typically deshielded and appear downfield compared to protons beta to the sulfur (C3' and C4').

-

Typical ranges are δ 7.0-8.0 ppm . The exact positions are highly dependent on the substitution pattern. For instance, a proton at C5' of a 2-thienyl moiety will be significantly affected by substituents on the pyrazole ring.

-

Spin-Spin Coupling Constants (J)

Coupling constants provide direct evidence of through-bond connectivity.

-

Thiophene Ring: The coupling between adjacent protons in a thiophene ring is characteristic. The three-bond coupling constant, ³J, typically falls in the range of:

-

³J(H2'-H3') ≈ 3.0-5.0 Hz

-

³J(H3'-H4') ≈ 3.5-4.5 Hz

-

³J(H4'-H5') ≈ 4.5-6.0 Hz

-

-

Pyrazole Ring: The coupling between H4 and H5 (³J) is typically small, around 1.5-3.0 Hz.

-

Long-Range Coupling: Four-bond couplings (⁴J) can be observed, particularly in the thiophene ring (e.g., between H2' and H4', H2' and H5'), and are usually smaller (0.5-1.0 Hz).[9] These small couplings can sometimes lead to signal broadening rather than distinct splitting.

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

| Pyrazole H4 | 6.0 - 6.5 | ³J(H4,H5) = 1.5 - 3.0 |

| Pyrazole H3/H5 | 7.5 - 8.0 | |

| Pyrazole N-H | 8.0 - 13.0 (broad) | |

| Thiophene H (α to S) | 7.2 - 8.0 | ³J(Hα,Hβ) = 3.0 - 6.0 |

| Thiophene H (β to S) | 7.0 - 7.5 | ⁴J (long-range) = 0.5 - 1.0 |

Analysis of ¹³C NMR Spectra

The ¹³C NMR spectrum complements the ¹H data, providing a count of unique carbon environments and information about their electronic nature.

Characteristic Chemical Shifts (δ)

-

Pyrazole Carbons:

-

C4: This carbon is typically the most shielded of the pyrazole ring carbons, appearing in the range of δ 103-110 ppm .[6][10]

-

C3 and C5: These carbons are adjacent to the nitrogen atoms and are significantly deshielded, resonating between δ 138-155 ppm .[6][10][11] In N-substituted pyrazoles, the carbon attached to the thienyl ring (e.g., C3) will have a different chemical shift than the other (C5). The specific shifts are highly sensitive to the nature of the substituents.[7][11]

-

-

Thiophene Carbons:

-

The carbon atoms of the thiophene ring typically resonate in the aromatic region of δ 120-145 ppm .[8]

-

Carbons alpha to the sulfur atom (C2', C5') are generally found further downfield than the beta carbons (C3', C4').

-

The carbon atom directly attached to the pyrazole ring will experience a notable shift depending on the electronic properties of the pyrazole system.

-

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Pyrazole C4 | 103 - 110 |

| Pyrazole C3/C5 | 138 - 155 |

| Thiophene C (general) | 120 - 145 |

| Carbonyl C=O (if present) | 170 - 220[12] |

| Alkyl C (if present) | 10 - 40[12] |

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex thienyl-pyrazole derivatives with overlapping signals or ambiguous assignments, 2D NMR spectroscopy is indispensable.[13]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other.[14][15] A cross-peak between two proton signals in a COSY spectrum provides direct evidence of a ³J (or sometimes ⁴J) coupling, confirming which protons are adjacent in the molecular structure. This is crucial for tracing the proton network within the thiophene and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[14][15] This allows for the direct assignment of protonated carbon signals in the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four).[14][15] This is essential for:

-

Assigning quaternary (non-protonated) carbons.

-

Confirming the linkage point between the thienyl and pyrazole rings by observing correlations between protons on one ring and carbons on the other.

-

Positioning substituents on the scaffold.

-

Diagram: Workflow for Structural Elucidation using 2D NMR

A logical workflow for assigning the structure of a thienyl-pyrazole derivative.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of the NMR data is foundational to accurate structural interpretation. Adherence to a robust experimental protocol is critical.

1. Sample Preparation:

-

Analyte Quantity: For a standard high-field NMR spectrometer, aim for 5-10 mg of the purified thienyl-pyrazole derivative for ¹H NMR.[16] For ¹³C NMR, which is inherently less sensitive, 20-50 mg is recommended for obtaining a good signal-to-noise ratio in a reasonable time.[17]

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[18][19] Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for more polar compounds and has the advantage of shifting the residual water peak downfield, away from the aromatic region.

-

Procedure:

-

Weigh the sample accurately into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[20]

-

Mix thoroughly by vortexing or gentle swirling until the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.[20]

-

If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16][17][18]

-

Cap the NMR tube securely and label it clearly.

-

2. Instrument Setup and Data Acquisition:

-

Standard Referencing: Tetramethylsilane (TMS) is the universal reference standard for ¹H and ¹³C NMR in organic solvents, defined as 0.0 ppm.[20] Most modern deuterated solvents contain a small amount of TMS. Alternatively, the residual solvent peak can be used as a secondary reference.

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., 'zg30') is typically used.

-

A sufficient number of scans (e.g., 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon.

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a significantly higher number of scans is required compared to ¹H NMR.

-

-

2D NMR Acquisition:

-

Use standard, optimized parameter sets available on the spectrometer for COSY, HSQC, and HMBC experiments.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and total experiment time. These should be adjusted based on sample concentration.

-

Conclusion

The NMR spectroscopic analysis of thienyl-pyrazole derivatives is a systematic process that, when approached with a solid understanding of fundamental principles, provides unequivocal structural proof. By carefully analyzing the chemical shifts and coupling constants in 1D ¹H and ¹³C spectra, and by leveraging the powerful connectivity information from 2D experiments like COSY, HSQC, and HMBC, researchers can confidently elucidate the precise structure of these important heterocyclic compounds. This detailed characterization is the bedrock upon which further research in drug discovery and materials science is built.

References

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Pyrazoles: An Overview. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Al-Showiman, S. S. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan, 7(2), 147-152.

- Kumara, K., Prabhudeva, M. G., Vagish, C. B., Vivek, H. K., Lokanatha Rai, K. M., Lokanath, N. K., & Ajay Kumar, K. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(8), e07592.

- Ribeiro, A. C. F., & de P. Rezende, C. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Approaches to the Synthesis of O- and N-Heterocycles. InTech.

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Heliyon, 7(8), e07592. Available at: [Link]

- Abraham, R. J., & Thomas, W. A. (1965). The analysis of the nuclear magnetic resonance spectra of five-membered heterocyclic compounds—I: Thiophene, furan and pyrrole. Journal of the Chemical Society B: Physical Organic, 127-133.

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. ResearchGate. Available at: [Link]

-

Kumara, K., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PubMed. Available at: [Link]

-

Martins, M. A. P., et al. (2018). 1H NMR spectrum of the 2-(1 H -pyrazol-1-yl)-6-(2-thienyl) 4-trifluoromethylpyrimidine 6b , CDCl. ResearchGate. Available at: [Link]

-

Al-Azmi, A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

- Patiny, L., & Baghdadi, M. E. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 49(5), 265-271.

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- The Royal Society of Chemistry. (2019). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. Chemical Science, 10(3), 847-856.

- Santa Maria, M. D., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(21), 5004.

-

Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

- Mosslemin, M. H., et al. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 8(3), 331-338.

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.

- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- Reddy, C. S., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(92), 50697-50702.

-

Al-Adiwish, W. M., et al. (2019). Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. ResearchGate. Available at: [Link]

- Al-omaish, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(3), 1835-1849.

- Patel, K. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239.

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Elguero, J., et al. (1976). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Sci-Hub. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles / Heliyon, 2021 [sci-hub.box]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. connectjournals.com [connectjournals.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. scribd.com [scribd.com]

- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. sites.bu.edu [sites.bu.edu]

- 20. organomation.com [organomation.com]

The Analytical Scientist's Guide to Mass Spectrometry of Pyrazole Compounds

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Consequently, the robust and precise analysis of these compounds is paramount throughout the drug development lifecycle, from initial synthesis to pharmacokinetic studies. Mass spectrometry (MS) has emerged as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive exploration of the mass spectrometric analysis of pyrazole compounds, grounded in the experience of a senior application scientist. We will dissect the causal relationships behind methodological choices, from ionization techniques to fragmentation pathways, and provide validated, step-by-step protocols. Our focus is on building a self-validating system of analysis that ensures data integrity and accelerates research.

Introduction: The Significance of Pyrazole Analysis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature allows for extensive substitution, leading to a vast chemical space with diverse pharmacological activities.[1][3] Prominent examples include the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, highlighting the therapeutic importance of this scaffold.[1][4]

The analytical challenge lies in unequivocally identifying and quantifying these compounds, often in complex biological matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides the necessary specificity and sensitivity to distinguish between isomers, identify metabolites, and determine precise concentrations in plasma or tissue samples.[5][6][7] Understanding the nuances of how pyrazole compounds behave within a mass spectrometer is not merely academic; it is a critical skill for any scientist in the field.

Ionization Techniques: The Gateway to the Mass Analyzer

The first critical choice in MS analysis is the ionization method. The goal is to convert the neutral pyrazole molecule into a gas-phase ion with minimal degradation. The selection is dictated by the analyte's physicochemical properties, such as polarity and thermal stability.

Electrospray Ionization (ESI)

For the majority of pyrazole-based drug candidates, which are often moderately polar and non-volatile, Electrospray Ionization (ESI) is the technique of choice.[8]

-

Causality & Rationale: ESI is a soft ionization technique that transfers pre-formed ions from solution into the gas phase. Pyrazoles, containing basic nitrogen atoms in the heterocyclic ring, are readily protonated in the acidic mobile phases commonly used in reversed-phase LC. This efficiency in forming [M+H]+ ions makes ESI highly sensitive for pyrazole analysis.

-

Mode of Operation:

-

Positive Ion Mode (+ESI): This is the default mode for pyrazoles due to the ease of protonation.

-

Negative Ion Mode (-ESI): While less common, -ESI can be effective for pyrazoles with acidic functional groups, such as the sulfonamide in Celecoxib, which readily deprotonates to form [M-H]- ions.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable pyrazole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful alternative.[9]

-

Causality & Rationale: EI is a high-energy, "hard" ionization technique that bombards the molecule with electrons, leading to extensive and reproducible fragmentation.[10] This creates a characteristic "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching.[9] The limitation is that the analyte must be volatile enough to pass through the GC column.

-

Key Consideration: The high energy of EI often results in a weak or absent molecular ion peak, which can complicate molecular weight determination. However, the rich fragmentation data often compensates for this.

Data Presentation: Comparison of Ionization Techniques

| Technique | Analyte Properties | Ionization Mechanism | Typical Ions | Fragmentation | Best For |

| ESI | Polar, Non-volatile, Thermally labile | Soft; ion transfer from solution | [M+H]+, [M-H]-, [M+Na]+ | Minimal; requires MS/MS | LC-MS of drugs, metabolites in biological fluids.[5][8] |

| EI | Volatile, Thermally stable | Hard; electron bombardment | M+• (Molecular Ion) | Extensive, reproducible | GC-MS of synthetic intermediates, isomer differentiation.[9] |

Decoding the Signal: Fragmentation Patterns of the Pyrazole Core

The true power of mass spectrometry for structural elucidation is realized through the analysis of fragmentation patterns, typically induced by Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The way a pyrazole ion breaks apart provides a roadmap to its structure.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of the pyrazole ring itself is well-documented. Two primary pathways dominate:[11][12]

-

Expulsion of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a characteristic loss of 27 Da from the molecular ion or key fragments.[11][12]

-

Loss of Dinitrogen (N2): Cleavage of the weak N-N bond can lead to the expulsion of N2 (28 Da), particularly from the [M-H]+ ion.[11][12]

The substituents on the pyrazole ring dramatically influence these core fragmentations and introduce new pathways.[9][11] For example, a phenyl group may lead to a stable tropylium ion fragment, while an acetyl group will readily undergo alpha-cleavage.

ESI-MS/MS Fragmentation

In the softer conditions of ESI-MS/MS, fragmentation is more targeted. The protonated molecule [M+H]+ is selected and fragmented. For N-substituted pyrazoles, a common and diagnostic fragmentation is the cleavage of the bond between the substituent and the pyrazole nitrogen, often leading to a dominant fragment ion corresponding to the protonated pyrazole ring or the substituent cation.[8]

Visualization: Generalized Fragmentation of a Substituted Pyrazole

The following diagram illustrates the principal fragmentation pathways observed for a generic N-phenylpyrazole under electron impact.

Caption: Standard workflow for quantitative analysis of pyrazoles in plasma.

Conclusion: Towards Authoritative Analysis

The mass spectrometric analysis of pyrazole compounds is a multi-faceted discipline that requires a deep understanding of chemical principles and instrumental parameters. By logically selecting ionization techniques based on analyte properties, interpreting fragmentation patterns to elucidate structure, and employing validated, self-correcting workflows, researchers can generate data of the highest integrity. This guide serves as a foundational resource, empowering scientists to move beyond routine analysis and toward a more insightful and authoritative understanding of these vital therapeutic molecules.

References

- Ptáček, P., Klíma, J., & Macek, J. (2012). Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry.

- BenchChem. (2025). Application Note: Quantification of Celecoxib in Human Plasma by LC-MS/MS. BenchChem.

- Vijaya Bhaskar Reddy, A., et al. (n.d.). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Pharmaceutical and Biomedical Analysis.

- BenchChem. (2025).

- Ferreira, L. A., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820.

- Jetir.org. (n.d.).

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

- Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography.

- Anderson, T. A., et al. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. ACS Omega.

- BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.

- Ali, H. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1).

- Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)

- Gîrd, C. E., et al. (2024).

- J. D. B. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. thiele.ruc.dk [thiele.ruc.dk]

- 11. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Chloromethylpyrazole Moiety: A Versatile Electrophile in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide to the Reactivity and Synthetic Utility of Chloromethyl-Substituted Pyrazoles

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and metabolic stability. The introduction of a chloromethyl group onto this privileged scaffold unlocks a vast landscape of synthetic possibilities, transforming the otherwise stable aromatic ring into a potent electrophilic building block. This guide provides a comprehensive exploration of the reactivity of the chloromethyl group on a pyrazole ring, offering a deep dive into the mechanistic underpinnings, synthetic applications, and practical considerations for researchers in organic synthesis and drug development. We will dissect the factors governing its reactivity, from the electronic influence of the pyrazole ring itself to the impact of substituents and reaction conditions. Detailed protocols, comparative data, and mechanistic insights are presented to empower scientists to harness the full potential of this versatile synthon.

Introduction: The Pyrazole Scaffold and the Activating Power of the Chloromethyl Group

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic structure, characterized by a π-excessive nature and the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a rich and tunable chemical personality.[1] This has led to their widespread incorporation into a myriad of biologically active molecules and functional materials. The introduction of a chloromethyl (-CH₂Cl) substituent onto the pyrazole ring fundamentally alters its chemical behavior, installing a highly reactive electrophilic center. This group acts as a potent alkylating agent, readily participating in nucleophilic substitution reactions. This reactivity is the key to its utility, allowing for the covalent linkage of the pyrazole core to a diverse array of molecular fragments, a critical step in the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery.

The reactivity of the chloromethyl group is analogous to that of a benzyl chloride, where the adjacent aromatic ring stabilizes the transition state of nucleophilic substitution. The pyrazole ring, with its electron-rich nature, can similarly influence the reactivity of the attached chloromethyl group. Understanding the interplay between the electronic properties of the pyrazole ring and the inherent reactivity of the chloromethyl substituent is paramount for designing efficient and selective synthetic transformations.

Synthesis of Chloromethylpyrazoles

The preparation of chloromethylpyrazoles can be achieved through several synthetic routes, primarily depending on the desired position of the chloromethyl group on the pyrazole ring. The two most common methods are the direct chloromethylation of a pre-formed pyrazole and the conversion of a hydroxymethylpyrazole to its corresponding chloride.

Direct Chloromethylation

Direct chloromethylation of pyrazoles typically proceeds as an electrophilic aromatic substitution reaction. The reaction of a pyrazole with formaldehyde and hydrogen chloride (or a combination of reagents that generate the chloromethyl cation or its equivalent) leads to the introduction of the -CH₂Cl group onto the ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the pyrazole ring. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms.[1]

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole

-

Reactants: 1,3-diphenyl-1H-pyrazole, paraformaldehyde, concentrated hydrochloric acid.

-

Procedure:

-

To a solution of 1,3-diphenyl-1H-pyrazole in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde and concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole.

-

From Hydroxymethylpyrazoles

A more versatile and often higher-yielding method for the synthesis of chloromethylpyrazoles involves the conversion of the corresponding hydroxymethylpyrazoles. This two-step approach first requires the synthesis of the hydroxymethylpyrazole, which can be achieved by various methods, including the reduction of pyrazole-carbaldehydes or -carboxylic acid esters, or by the reaction of a pyrazole with formaldehyde. The subsequent conversion of the alcohol to the chloride is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole [2]

-

Reactants: (1,3-dimethyl-1H-pyrazol-5-yl)methanol, phosphoryl trichloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a cooled (ice-bath) three-necked flask containing N,N-dimethylformamide, slowly add phosphoryl trichloride.

-

Add (1,3-dimethyl-1H-pyrazol-5-yl)methanol in portions at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling, purify the reaction mixture directly by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1/5) to obtain 5-chloromethyl-1,3-dimethyl-1H-pyrazole as a white solid.

-

Reactivity of the Chloromethyl Group: A Gateway to Functionalization

The chloromethyl group on the pyrazole ring is a potent electrophile, readily undergoing nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups by reacting chloromethylpyrazoles with an array of nucleophiles.

The Sₙ2 Reaction Mechanism

The nucleophilic substitution at the chloromethyl group proceeds via a concerted, bimolecular (Sₙ2) pathway.[3][4] In this mechanism, the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chlorine atom departs as a chloride ion (leaving group).

Figure 1: Generalized Sₙ2 mechanism at the chloromethyl group.

The rate of the Sₙ2 reaction is influenced by several factors:

-

Strength of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

-

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the reaction.

-

Steric Hindrance: The primary nature of the chloromethyl carbon minimizes steric hindrance, favoring the Sₙ2 pathway.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.[5]

Reactions with N-Nucleophiles

The alkylation of nitrogen-containing compounds is a cornerstone of medicinal chemistry, and chloromethylpyrazoles are excellent reagents for this purpose. Primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, readily react to form new C-N bonds.

Experimental Protocol: Synthesis of 4-((1H-Imidazol-1-yl)methyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole [6]

-

Reactants: 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, imidazole, a suitable base (e.g., potassium carbonate).

-

Solvent: Anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole in anhydrous DMF, add imidazole and potassium carbonate.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Reactions with O-Nucleophiles

The Williamson ether synthesis, a classic method for forming ethers, can be effectively carried out using chloromethylpyrazoles.[3][7] Alkoxides and phenoxides react as nucleophiles to displace the chloride, yielding pyrazolyl-methyl ethers.

Experimental Protocol: O-Alkylation of Phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole [8]

-

Reactants: 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole, phenol, a strong base (e.g., sodium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Solvent System: A two-phase system (e.g., aqueous NaOH and an organic solvent like toluene).

-

Procedure:

-

Combine phenol, aqueous sodium hydroxide, and the phase-transfer catalyst in a reaction vessel.

-

Add a solution of 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole in the organic solvent.

-

Stir the biphasic mixture vigorously at an elevated temperature for several hours.

-

After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to isolate the O-alkylated product, 3,5-dimethyl-4-(phenoxymethyl)-1-phenyl-1H-pyrazole.

-

It is noteworthy that under certain conditions, particularly in protic solvents like water or phenol itself, C-alkylation of phenols can compete with O-alkylation.[8]

Reactions with S-Nucleophiles

Thiols and thiophenols are excellent nucleophiles and react readily with chloromethylpyrazoles to form stable thioethers. These reactions are typically carried out in the presence of a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.

General Procedure for S-Alkylation:

-

Reactants: Chloromethylpyrazole, a thiol or thiophenol, and a base (e.g., sodium hydride, potassium carbonate).

-

Solvent: A polar aprotic solvent such as DMF or acetonitrile.

-

Procedure:

-

To a solution of the thiol in the chosen solvent, add the base to generate the thiolate.

-

Add the chloromethylpyrazole to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Reactions with C-Nucleophiles